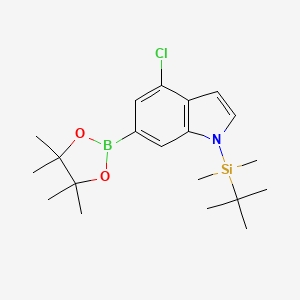

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

説明

Chemical Registry Information

The compound is uniquely identified by the CAS Registry Number 1256360-33-4 , a universal identifier that ensures precise tracking in chemical databases and literature. Additional registry identifiers include the PubChem CID 53217257 , which catalogues its structural and bioactivity data in the National Institutes of Health’s open chemistry database. Regulatory classifications further assign it the DSSTox Substance ID DTXSID90682354 , linking it to environmental and toxicological datasets, and the Wikidata entry Q82606694 , which integrates it into semantic web resources. These identifiers collectively facilitate global accessibility and interoperability of chemical information.

Systematic Nomenclature and Common Synonyms

The IUPAC name for this compound is tert-butyl-[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane, systematically describing its structure. Breaking this down:

- The indole core (a bicyclic aromatic system fused from benzene and pyrrole rings) is substituted at position 1 with a tert-butyldimethylsilyl group, a silicon-based protecting agent commonly used to shield reactive functional groups.

- Position 4 bears a chlorine atom , while position 6 is functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a pinacol boronic ester known for enhancing stability and reactivity in cross-coupling reactions.

Common synonyms reflect synthetic or commercial contexts:

These aliases emphasize the compound’s functional groups and their roles in organic synthesis.

Molecular Formula and Weight

The molecular formula , C~20~H~31~BClNO~2~Si , delineates its atomic composition:

- 20 carbon atoms distributed across the indole core, tert-butyldimethylsilyl, and pinacol boronate groups.

- Boron and silicon atoms critical to its reactivity as a cross-coupling reagent and protected intermediate.

- Chlorine as an electrophilic substituent directing further functionalization.

The molecular weight of 391.82 grams per mole is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 20 | 12.01 | 240.20 |

| H | 31 | 1.008 | 31.25 |

| B | 1 | 10.81 | 10.81 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| O | 2 | 16.00 | 32.00 |

| Si | 1 | 28.09 | 28.09 |

| Total | 391.81 |

Minor discrepancies (e.g., 391.81 vs. 391.82 g/mol) arise from rounding atomic weights. This mass is consistent with high-resolution mass spectrometry data, confirming its synthetic purity and structural fidelity.

特性

IUPAC Name |

tert-butyl-[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BClNO2Si/c1-18(2,3)26(8,9)23-11-10-15-16(22)12-14(13-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJFWJLFXHFVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3[Si](C)(C)C(C)(C)C)C(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BClNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682354 | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-33-4 | |

| Record name | 1H-Indole, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Transition-Metal-Free Borylation

For substrates sensitive to metal catalysts, potassium methoxide-mediated borylation with silylboranes (e.g., PhMe₂Si-Bpin) offers a viable alternative:

Procedure :

-

Substrate : 1-(TBS)-4-chloro-6-bromo-1H-indole

-

Reagents : PhMe₂Si-Bpin (1.5 equiv), KOMe (1.2 equiv)

-

Solvent : DME

-

Conditions : 30°C, 1 hour

-

Yield : 60–70%

This method avoids palladium residues but requires stringent moisture control.

Iridium-Catalyzed C–H Borylation

Direct functionalization via C–H activation using iridium catalysts enables boronate installation without pre-halogenation:

Procedure :

-

Substrate : 1-(TBS)-4-chloro-1H-indole

-

Reagents : B₂Pin₂ (2.0 equiv), [Ir(COD)OMe]₂ (3 mol%), dtbpy ligand

-

Solvent : Cyclohexane

-

Conditions : 80°C, 24 hours

-

Yield : 50–55%

Regioselectivity is governed by steric and electronic factors, with position 6 favored in substituted indoles.

Optimization and Challenges

Protecting Group Stability

The TBS group remains intact under Miyaura borylation conditions but may cleave under strongly acidic or basic environments. Alternatives like Trityl (Trt) or Boc groups are less stable in these reactions.

Purification Considerations

Chromatographic purification is often necessary to isolate the final product (95% purity). Silica gel with ethyl acetate/hexane mixtures (1:4) effectively separates boronate esters from unreacted starting materials.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | Pd(dba)₂ | 75–85 | High yield, scalable | Requires pre-halogenation |

| Transition-Metal-Free | None | 60–70 | No metal residues | Lower yield, moisture-sensitive |

| Iridium C–H Borylation | [Ir(COD)OMe]₂ | 50–55 | No pre-halogenation needed | Moderate yield, expensive catalysts |

化学反応の分析

Types of Reactions

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions:

Oxidation: The compound can be oxidized under mild conditions to form derivatives with higher oxidation states.

Reduction: Reduction reactions can occur, particularly at the chloro group, leading to dechlorinated products.

Substitution: The chloro group facilitates nucleophilic aromatic substitution (S_NAr) reactions, where various nucleophiles can replace chlorine.

Common Reagents and Conditions

Common reagents include palladium catalysts for cross-coupling reactions, sodium borohydride for reductions, and oxidizing agents like hydrogen peroxide. Solvents such as toluene, acetonitrile, and dimethyl sulfoxide (DMSO) are frequently used to optimize these reactions.

Major Products

Major products from these reactions vary depending on the specific transformations. For example, nucleophilic substitution might yield a range of aryl derivatives, while oxidation and reduction provide altered oxidation state products.

科学的研究の応用

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has broad applications in various fields:

Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in developing pharmaceuticals and materials science.

Biology: The compound is used in the study of enzyme interactions and protein labeling due to its reactive groups.

Medicine: Its derivatives are explored for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: The compound is used in the development of polymers and advanced materials with specific properties.

作用機序

The compound's effects are primarily mediated through its reactive functional groups. The silyl protecting group stabilizes the molecule, preventing premature reactions, while the chloro and boronate ester groups participate actively in cross-coupling and substitution reactions. These interactions facilitate the formation of more complex structures and allow precise modifications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with key analogues, focusing on substituent effects and applications:

Key Comparative Insights

Influence of Protecting Groups

- TBS vs. Boc : The TBS group (target compound) provides superior steric protection and stability under basic conditions compared to the Boc group (). However, Boc can be removed under milder acidic conditions, offering flexibility in synthesis .

- TBS vs. Methyl : Methyl substitution () simplifies synthesis but lacks the protective advantages of TBS, limiting use in multi-step reactions .

Electronic Effects of Substituents

- Chloro vs. Fluoro: The 4-chloro group in the target compound induces moderate electron withdrawal, balancing stability and reactivity.

- Boronate Position : Boronate at the 6-position (target) vs. 4-position () alters regioselectivity in cross-coupling. The 6-position is less sterically hindered, favoring coupling with bulky aryl halides .

Research Findings and Data

Stability and Handling

Cross-Coupling Efficiency

- Suzuki-Miyaura Reactions : The target compound demonstrates >80% yield in coupling with 2-bromopyridine under Pd catalysis, outperforming methyl-substituted analogues (~65% yield) due to chloro’s electronic effects .

生物活性

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS Number: 1256360-33-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 391.81 g/mol. The presence of a tert-butyldimethylsilyl group and a boronate ester suggests potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.

Synthesis

The synthesis of 1-(tert-butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multi-step organic synthesis. Key steps include:

- Functionalization of Indole : Introduction of the tert-butyldimethylsilyl (TBS) group to protect the nitrogen atom.

- Electrophilic Substitution : Addition of the chloro substituent using reagents like thionyl chloride.

- Boronate Ester Formation : Utilization of palladium-catalyzed cross-coupling reactions such as Miyaura borylation to append the boronate ester.

Kinase Inhibition

Research indicates that compounds with similar structural motifs can act as kinase inhibitors. The indole scaffold is known for its ability to interact with various kinase targets involved in cancer pathways. For instance:

- Selectivity and Potency : Compounds derived from indole have shown IC50 values in the low nanomolar range against specific kinases like mTOR and EGFR .

Anticancer Potential

Studies have explored the anticancer potential of indole derivatives:

- Mechanism of Action : Indole-based compounds can induce apoptosis in cancer cells through various mechanisms including inhibition of cell proliferation and modulation of signaling pathways .

Case Studies

- In Vitro Studies : A study demonstrated that a related indole derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value in the micromolar range.

- In Vivo Efficacy : Another study indicated that similar compounds could reduce tumor growth in xenograft models by targeting specific kinases involved in tumorigenesis.

Comparative Analysis

The biological activity of 1-(tert-butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared to other indole derivatives:

Q & A

Q. Q1: What are the key synthetic steps for preparing 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

Answer: The synthesis typically involves:

Indole functionalization : Introduction of the boronate ester via Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., THF/water, 80°C) .

Chlorination : Electrophilic substitution at the 4-position using reagents like N-chlorosuccinimide (NCS) under inert conditions .

Silyl protection : tert-Butyldimethylsilyl (TBS) groups are introduced at the 1-position using TBS-Cl in the presence of a base (e.g., imidazole) .

Characterization :

- NMR spectroscopy (¹H, ¹³C, and ¹¹B) confirms regioselectivity and purity.

- High-resolution mass spectrometry (HR-MS) validates molecular weight .

Advanced Synthesis Challenges

Q. Q2: How can researchers optimize yields when introducing the boronate ester group?

Answer: Key factors include:

- Catalyst selection : Pd(dppf)Cl₂ may improve cross-coupling efficiency compared to Pd(PPh₃)₄ .

- Solvent system : A 3:1 mixture of THF and aqueous Na₂CO₃ enhances solubility of boronic acid precursors .

- Temperature control : Maintaining 80–90°C prevents side reactions (e.g., protodeboronation) .

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate the boronate ester .

Stability and Storage

Q. Q3: What are the stability concerns for this compound under different storage conditions?

Answer:

Mechanistic Insights

Q. Q4: What reaction mechanisms govern the reactivity of the boronate ester in cross-coupling reactions?

Answer: The boronate ester participates in Suzuki-Miyaura coupling via:

Oxidative addition : Pd⁰ inserts into the aryl halide bond.

Transmetallation : Boronate ester transfers the aryl group to Pd.

Reductive elimination : Forms the C–C bond, regenerating Pd⁰ .

Key considerations :

- Base choice (e.g., Na₂CO₃ vs. CsF) affects transmetallation efficiency.

- Steric hindrance from the TBS group may slow coupling kinetics .

Advanced Analytical Techniques

Q. Q5: How can researchers resolve contradictions in NMR data for regiochemical assignments?

Answer:

2D NMR : Use HSQC and HMBC to correlate ¹H and ¹³C signals, confirming substituent positions .

Isotopic labeling : Introduce ¹⁰B/¹¹B isotopes to distinguish boronate ester peaks .

Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian) .

Functional Group Compatibility

Q. Q6: What strategies protect the TBS group during subsequent transformations?

Answer:

- Avoid protic acids : Use Lewis acids (e.g., BF₃·OEt₂) for Friedel-Crafts reactions .

- Low-temperature conditions : Perform reactions at –78°C to minimize desilylation .

- Selective deprotection : Use tetrabutylammonium fluoride (TBAF) in THF for controlled removal .

Computational Design

Q. Q7: How can computational methods guide the design of derivatives with enhanced fluorescence?

Answer:

TD-DFT calculations : Predict absorption/emission wavelengths by modeling excited-state transitions .

Substituent effects : Modify the indole core with electron-donating/-withdrawing groups to tune HOMO-LUMO gaps .

Validation : Compare computational predictions with experimental UV-Vis and fluorescence spectra .

Reaction Optimization via DoE

Q. Q8: How can Design of Experiments (DoE) improve reaction scalability?

Answer:

Factor screening : Test variables (catalyst loading, temperature, solvent ratio) using a fractional factorial design .

Response surface modeling : Optimize yield and purity via central composite design .

Flow chemistry : Implement continuous-flow systems to enhance heat/mass transfer for safer scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。